p-Methoxybenzylideneacetone

Description

The exact mass of the compound p-Methoxybenzylideneacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Methoxybenzylideneacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Methoxybenzylideneacetone including the price, delivery time, and more detailed information at info@benchchem.com.

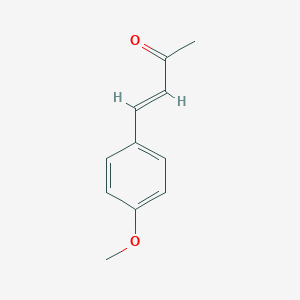

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZKDVBPZBNJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061338, DTXSID301282472 | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-30-3, 943-88-4 | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisilidenacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methoxyphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(p-Methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYBENZYLIDENEACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U9LYF10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Methoxybenzylideneacetone: Properties, Synthesis, and Biological Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxybenzylideneacetone, also known by synonyms such as Anisylidene acetone and 4-(4-methoxyphenyl)-3-buten-2-one, is an aromatic ketone belonging to the chalcone family.[1] Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a subject of significant interest in medicinal chemistry due to its prevalence in natural products and its association with a wide array of pharmacological activities.[2] While historically used as a fragrance ingredient, its use in this capacity is now prohibited by the International Fragrance Association (IFRA) due to its potential for dermal sensitization.[1][3] This guide provides a comprehensive technical overview of its fundamental properties, a validated synthesis protocol, spectroscopic characterization, and a review of its biological activities, offering a foundational resource for its application in research and drug development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are critical for any experimental design, from synthesis to biological screening.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one[1] |

| CAS Number | 943-88-4[1] |

| Molecular Formula | C₁₁H₁₂O₂[1] |

| Molecular Weight | 176.21 g/mol [1] |

| Common Synonyms | Anisylidene acetone, p-Anisalacetone, 4-Methoxybenzalacetone[1] |

| InChIKey | WRRZKDVBPZBNJN-ONEGZZNKSA-N[1] |

Core Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White crystalline solid | [3] |

| Melting Point | 72-74 °C | [4] |

| Boiling Point | 319.8 °C at 760 mmHg | [4] |

| Density | 1.048 g/cm³ | [4] |

| LogP (octanol/water) | 2.297 | [4] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and other organic solvents. | [5] |

Synthesis and Purification

The most direct and efficient synthesis of p-Methoxybenzylideneacetone is achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (p-anisaldehyde) and a ketone (acetone).[6][7][8]

Synthetic Strategy: The Claisen-Schmidt Condensation

This reaction is a variant of the aldol condensation. The mechanism begins with the deprotonation of an α-hydrogen from acetone by a base (e.g., sodium hydroxide) to form a reactive enolate ion.[8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde, which lacks α-hydrogens and thus cannot self-condense. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone product, driven by the formation of an extended conjugated system.[6][8] Using an excess of the aldehyde or controlling the stoichiometry is crucial to favor the mono-condensation product.

Detailed Experimental Protocol: Synthesis

-

Materials: p-Anisaldehyde (4-methoxybenzaldehyde), Acetone, Ethanol (95%), Sodium Hydroxide (10% aqueous solution), Distilled Water, Ice.

-

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde and 0.29 g (5 mmol) of acetone in 10 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until a homogenous solution is formed.

-

While stirring at room temperature, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes.

-

A yellow precipitate should form upon addition of the base. Continue stirring the resulting slurry vigorously at room temperature for 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation of the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with three 10 mL portions of cold distilled water to remove residual sodium hydroxide.

-

Allow the product to air dry on the filter paper by drawing air through the funnel for 10-15 minutes.

-

Purification Methodology: Recrystallization

The primary impurity in the crude product is typically unreacted starting material or di-condensed byproducts. Recrystallization is a highly effective method for purification.

-

Procedure:

-

Transfer the crude, dried solid to a 100 mL beaker.

-

Add a minimal volume of hot 95% ethanol (start with ~15-20 mL) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Remove the beaker from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the beaker in an ice bath for 15-20 minutes to induce maximum crystallization.

-

Collect the purified, pale-yellow crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

-

Dry the final product in a desiccator or a vacuum oven at low heat. A typical yield is 75-85%.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of p-Methoxybenzylideneacetone.

Spectroscopic and Structural Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data based on the structure of (E)-4-(4-methoxyphenyl)but-3-en-2-one are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic & Vinylic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic (Methyl) C-H |

| ~1660-1680 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework and stereochemistry.

Predicted shifts (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | Singlet | 3H | -C(=O)CH₃ |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~6.65 | Doublet (J ≈ 16 Hz) | 1H | Vinylic H (α to C=O) |

| ~6.95 | Doublet (J ≈ 8.8 Hz) | 2H | Aromatic H (ortho to -OCH₃) |

| ~7.50 | Doublet (J ≈ 8.8 Hz) | 2H | Aromatic H (meta to -OCH₃) |

| ~7.55 | Doublet (J ≈ 16 Hz) | 1H | Vinylic H (β to C=O) |

Causality Note: The large coupling constant (J ≈ 16 Hz) for the two vinylic protons is definitive for the trans (E) stereochemistry of the double bond.

Predicted shifts (in CDCl₃, ~100 MHz):[5]

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C =O (Ketone) |

| ~161.5 | Aromatic C -OCH₃ |

| ~144.5 | Vinylic C -H (β to C=O) |

| ~130.0 | Aromatic C -H (meta to -OCH₃) |

| ~127.0 | Aromatic Quaternary C |

| ~125.0 | Vinylic C -H (α to C=O) |

| ~114.5 | Aromatic C -H (ortho to -OCH₃) |

| ~55.5 | -OC H₃ |

| ~27.5 | -C(=O)C H₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 176.08

-

Key Fragments: Expect fragmentation corresponding to the loss of the acetyl group (M-43) and cleavage around the ether and vinylic bonds.

Biological Activities and Potential Applications

As a member of the chalcone family, p-methoxybenzylideneacetone and its derivatives are subjects of research for various therapeutic applications. The methoxy group on the phenyl ring is a common feature in many biologically active molecules.

Anti-inflammatory Activity

Chalcones and related structures are known to exhibit anti-inflammatory properties.[9] The mechanism often involves the modulation of key inflammatory pathways. Research on structurally similar compounds suggests that p-methoxybenzylideneacetone may inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] This activity is frequently linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[10][11]

Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Anticancer Potential

Many chalcone derivatives and compounds containing a 4-methoxyphenyl moiety have been investigated for their anticancer properties.[12][13][14][15][16] The α,β-unsaturated ketone system is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues (like cysteine) in proteins, thereby inhibiting enzyme function. Potential mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[14]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints.

-

Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division.

-

Kinase Inhibition: Blocking the activity of protein kinases like CDK2 or CDK9 that are critical for cancer cell growth.[12]

While specific studies on p-methoxybenzylideneacetone are limited, its core structure makes it a valuable scaffold for the synthesis of more complex derivatives with enhanced potency and selectivity against various cancer cell lines.

Antimicrobial and Antioxidant Activities

Methoxyphenol compounds are recognized for their antimicrobial and antioxidant capabilities.[17][18] The phenolic structure can interfere with bacterial cell membranes and essential enzymes, while also scavenging free radicals to mitigate oxidative stress.[19][20] These properties suggest potential applications for p-methoxybenzylideneacetone derivatives as food preservatives or as agents to combat bacterial infections.

Safety and Handling

-

GHS Hazard: Classified as a skin sensitizer (Category 1B).[1]

-

Precautionary Statements: May cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. If on skin, wash with plenty of soap and water.[1]

-

Regulatory Note: Prohibited for use as a fragrance ingredient by IFRA due to its sensitization potential.[3][21]

Conclusion

p-Methoxybenzylideneacetone is a fundamentally important chalcone derivative that is readily accessible through a robust and high-yielding Claisen-Schmidt condensation. Its well-defined structure, confirmed by comprehensive spectroscopic data, provides an excellent platform for chemical modification. While its direct application is limited by dermal sensitization, its core scaffold is of significant interest to the drug development community. The established links between the chalcone and methoxyphenyl motifs and potent anti-inflammatory, anticancer, and antimicrobial activities make p-methoxybenzylideneacetone a valuable starting material and an important subject for continued investigation in medicinal chemistry.

References

-

Claisen-Schmidt Condensation. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

PubChem. (n.d.). p-Methoxybenzylideneacetone. National Center for Biotechnology Information. Retrieved from [Link]

-

Mas-Claret, E., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine. Retrieved from [Link]

-

University of the Basque Country. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

nevoLAB GmbH. (n.d.). Reaction Note 2201: Claisen-Schmidt Condensation. Retrieved from [Link]

-

El-Naggar, M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Retrieved from [Link]

-

Mhlongo, J. T., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. Retrieved from [Link]

-

Carrasco-Pozo, C., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

The Good Scents Company. (n.d.). anisylidene acetone. Retrieved from [Link]

-

Molecules. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. MDPI. Retrieved from [Link]

-

Li, C., et al. (2009). Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. Journal of Medicinal Chemistry. Retrieved from [Link]

-

FlavScents. (n.d.). (E)-anisylidene acetone. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Molecules. (2019). Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis. MDPI. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-anisylidene acetone. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology. Retrieved from [Link]

-

Wang, L., et al. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. MedChemComm. Retrieved from [Link]

-

Kim, H. J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules. Retrieved from [Link]

-

Chemsrc. (n.d.). anisylidene acetone. Retrieved from [Link]

-

ResearchGate. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

-

Khairnar, N. S., et al. (2016). 3H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

-

Oh, H., et al. (2024). Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities. Antioxidants. Retrieved from [Link]

-

Molecules. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Antibacterial and Anti–Biofilm Activities of Acetone Extracts of Usnea sp. against Mixed Cultures of Bacteria from Soak Liquor Samples and Tank Surfaces. Retrieved from [Link]

Sources

- 1. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. anisylidene acetone, 943-88-4 [thegoodscentscompany.com]

- 4. anisylidene acetone | CAS#:3815-30-3 | Chemsrc [chemsrc.com]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. mdpi.com [mdpi.com]

- 8. praxilabs.com [praxilabs.com]

- 9. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iajpr.com [iajpr.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. (E)-anisylidene acetone, 3815-30-3 [thegoodscentscompany.com]

An In-depth Technical Guide to p-Methoxybenzylideneacetone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of p-Methoxybenzylideneacetone, a versatile α,β-unsaturated ketone with significant potential in various research and development applications, particularly in the pharmaceutical sciences. This document delves into the compound's fundamental properties, synthesis, spectral characterization, and its emerging roles in oncology and anti-inflammatory research.

Core Identification and Chemical Properties

p-Methoxybenzylideneacetone, also known by its IUPAC name (E)-4-(4-methoxyphenyl)but-3-en-2-one, is a well-characterized organic compound.[1] Its unique chemical structure, featuring a methoxy-substituted phenyl group conjugated with an enone system, is the basis for its reactivity and biological activity.

CAS Number: 943-88-4[2]

Synonyms: 4-(4-Methoxyphenyl)-3-buten-2-one, p-Anisalacetone, 4-Methoxybenzalacetone, Anisalacetone.[1]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| Appearance | Light yellow crystalline powder | ChemicalBook |

| Melting Point | 72-75 °C | Sigma-Aldrich |

| Boiling Point | 295.5 °C at 760 mmHg | ChemSrc |

| Solubility | Insoluble in water, soluble in ethanol, acetone, and other organic solvents. |

Synthesis of p-Methoxybenzylideneacetone via Claisen-Schmidt Condensation

The most common and efficient method for the laboratory synthesis of p-Methoxybenzylideneacetone is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (p-anisaldehyde) and a ketone (acetone).[3][4] This reaction is a type of crossed aldol condensation.[3]

Reaction Mechanism

The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base (e.g., sodium hydroxide), forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, p-Methoxybenzylideneacetone.

A schematic of the Claisen-Schmidt condensation for the synthesis of p-Methoxybenzylideneacetone is depicted below.

Caption: Claisen-Schmidt condensation workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[3][4]

Materials:

-

p-Anisaldehyde (1.0 eq)

-

Acetone (1.5 eq)

-

Sodium Hydroxide (NaOH) pellets

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 100 mL round-bottom flask, dissolve p-anisaldehyde (e.g., 10 mmol, 1.36 g) in acetone (e.g., 15 mmol, 1.1 mL).

-

Add 20 mL of 95% ethanol to the flask and stir the mixture until a clear solution is obtained.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (e.g., dissolve 2 g of NaOH in 20 mL of water).

-

Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature.

-

Continue stirring the reaction mixture for 30-60 minutes. The formation of a yellow precipitate indicates product formation.

-

Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure p-Methoxybenzylideneacetone as yellow crystals.

-

Dry the purified crystals in a desiccator and determine the yield and melting point.

Spectroscopic Characterization

The structure of the synthesized p-Methoxybenzylideneacetone can be confirmed using various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.51 (d, J = 16.2 Hz, 1H, Ar-CH=)

-

δ 7.47 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 6.91 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 6.64 (d, J = 16.2 Hz, 1H, =CH-CO)

-

δ 3.84 (s, 3H, OCH₃)

-

δ 2.38 (s, 3H, COCH₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 198.2 (C=O)

-

δ 161.5 (Ar-C-O)

-

δ 142.8 (Ar-CH=)

-

δ 129.9 (Ar-C)

-

δ 127.4 (Ar-CH)

-

δ 125.2 (=CH-CO)

-

δ 114.4 (Ar-CH)

-

δ 55.4 (OCH₃)

-

δ 27.4 (COCH₃)

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Key IR Absorptions (KBr, cm⁻¹):

-

~3050 (C-H stretch, aromatic)

-

~2950 (C-H stretch, aliphatic)

-

~1660 (C=O stretch, α,β-unsaturated ketone)

-

~1600, 1510, 1450 (C=C stretch, aromatic)

-

~1250 (C-O stretch, aryl ether)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Mass Spectrum (EI):

-

m/z 176 (M⁺, molecular ion)

-

m/z 161 ([M-CH₃]⁺)

-

m/z 133 ([M-COCH₃]⁺)

Applications in Research and Drug Development

p-Methoxybenzylideneacetone belongs to the chalcone family, a class of compounds known for their wide range of biological activities.[5][6][7] This has led to its investigation in several areas of drug development.

Anti-inflammatory Activity

Chalcones, including p-Methoxybenzylideneacetone and its derivatives, have demonstrated significant anti-inflammatory properties.[5][6][7] The mechanism of action is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5][6] They can also suppress the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[5]

The anti-inflammatory action can be visualized through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by p-Methoxybenzylideneacetone.

Potential in Cancer Research

Several studies have explored the potential of chalcones as anti-cancer agents. While research on p-Methoxybenzylideneacetone itself is ongoing, related chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of action are diverse and can involve the modulation of multiple signaling pathways critical for cancer cell survival and growth.

Safety and Handling

p-Methoxybenzylideneacetone should be handled with appropriate safety precautions in a laboratory setting.[8]

Hazard Identification:

-

May cause an allergic skin reaction.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Use in a well-ventilated area or under a fume hood.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

p-Methoxybenzylideneacetone is a readily synthesizable compound with a rich chemical profile and promising biological activities. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible building block for further chemical modifications. The demonstrated anti-inflammatory properties and the potential for anti-cancer activity, characteristic of the chalcone scaffold, position p-Methoxybenzylideneacetone as a compound of significant interest for researchers in medicinal chemistry and drug development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. p-Methoxybenzylideneacetone. National Center for Biotechnology Information. Available from: [Link]

-

Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. MDPI. Available from: [Link]

-

Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells. ResearchGate. Available from: [Link]

-

Synthesis and anti-inflammatory effect of chalcones. PubMed. Available from: [Link]

-

PubChem. 4-(4-Methoxyphenyl)but-3-en-2-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Bis(4-methoxybenzylidene)acetone. National Center for Biotechnology Information. Available from: [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. PMC - NIH. Available from: [Link]

-

Claisen-Schmidt Condensation. Available from: [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. Available from: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one. Available from: [Link]

-

nevoLAB. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

Chegg.com. Solved This is the NMR data of 4-(4'-methoxyphenyl)-. Available from: [Link]

-

(E)-4-(4-Methoxyphenyl)but-3-en-2-one. Available from: [Link]

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. Available from: [Link]

-

PubChem. p-Methoxybenzylideneacetone. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenyl)but-3-en-2-one | C11H12O2 | CID 95414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

The Solubility Profile of p-Methoxybenzylideneacetone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of p-Methoxybenzylideneacetone (4-MBA), a compound of significant interest in pharmaceutical and materials science. A comprehensive overview of its solubility in a diverse range of organic solvents is presented, underpinned by a discussion of the molecular interactions governing its dissolution. This document details a robust experimental protocol for solubility determination, ensuring scientific integrity and reproducibility. Furthermore, a theoretical framework is provided to rationalize the observed solubility trends, offering predictive insights for formulation development and process optimization.

Introduction: The Significance of p-Methoxybenzylideneacetone

p-Methoxybenzylideneacetone, also known as p-anisalacetone or 4-(4-methoxyphenyl)-3-buten-2-one, is an aromatic ketone with a diverse range of applications.[1] Its structural features, comprising a methoxy-substituted phenyl ring conjugated to an α,β-unsaturated ketone, impart unique physicochemical properties that are central to its utility. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of various bioactive molecules. Understanding its solubility is paramount for efficient reaction kinetics, purification, and the formulation of final drug products.

This guide aims to provide a detailed technical overview of the solubility of p-Methoxybenzylideneacetone in various organic solvents, offering a valuable resource for researchers, chemists, and formulation scientists.

Physicochemical Properties of p-Methoxybenzylideneacetone

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | White or yellowish leafy crystals | [2] |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | 267.83°C (rough estimate) | [2] |

| LogP | 2.25 | [2] |

The presence of both a polar carbonyl group and a methoxy group, along with a significant nonpolar aromatic ring and hydrocarbon chain, suggests that the solubility of p-Methoxybenzylideneacetone will be highly dependent on the nature of the solvent.

Solubility of p-Methoxybenzylideneacetone in Organic Solvents: A Qualitative Overview

Based on the principle of "like dissolves like," we can predict its general solubility behavior in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to act as both hydrogen bond donors and acceptors allows for dipole-dipole interactions with the carbonyl and methoxy groups of p-Methoxybenzylideneacetone. However, the nonpolar regions of the molecule may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Tetrahydrofuran): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar functionalities of p-Methoxybenzylideneacetone. The absence of strong hydrogen bonding networks in these solvents can enhance the dissolution of compounds with both polar and nonpolar characteristics.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is expected to be influenced by the large nonpolar surface area of the benzene ring and the hydrocarbon chain. Van der Waals forces will be the primary intermolecular interactions.

A systematic experimental determination of solubility is crucial to move beyond these qualitative predictions and provide the quantitative data necessary for practical applications.

Experimental Determination of Solubility: A Validated Protocol

To ensure the generation of reliable and reproducible solubility data, a standardized experimental protocol is essential. The following section outlines a robust methodology for determining the solubility of p-Methoxybenzylideneacetone. This protocol is based on the well-established gravimetric "shake-flask" method, a technique widely used for solubility determination of chalcones and other organic compounds.[5][6]

Materials and Equipment

-

p-Methoxybenzylideneacetone (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Spectrophotometer (optional, for concentration determination)

Step-by-Step Experimental Workflow

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Causality Behind Experimental Choices

-

Use of Excess Solute: Adding an excess of p-Methoxybenzylideneacetone ensures that the solution reaches saturation, a critical prerequisite for determining the equilibrium solubility.

-

Sealed Vials: Prevents solvent evaporation, which would alter the concentration and lead to inaccurate results, especially with volatile organic solvents.

-

Constant Temperature and Agitation: Temperature is a critical factor influencing solubility. Maintaining a constant temperature is essential for reproducibility. Agitation facilitates the dissolution process and ensures that equilibrium is reached more rapidly.

-

Equilibration Time: A sufficient equilibration period is necessary to ensure that the dissolution process has reached a steady state. Preliminary experiments should be conducted to determine the optimal equilibration time.

-

Filtration: The removal of any undissolved solid particles is crucial to accurately determine the concentration of the dissolved solute in the supernatant. The filter material should be compatible with the solvent being used.

-

Gravimetric Analysis: The evaporation of the solvent and weighing the remaining solute is a direct and reliable method for determining the amount of dissolved solid.

Theoretical Considerations: Rationalizing Solubility Trends

The solubility of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be favorable, ΔG_mix must be negative.

Enthalpy of Mixing

The enthalpy of mixing can be conceptualized as the energy balance between breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

Figure 2: Enthalpic contributions to the dissolution process.

The magnitude and nature of these interactions (van der Waals forces, dipole-dipole interactions, hydrogen bonding) will determine whether the overall process is endothermic (ΔH_mix > 0) or exothermic (ΔH_mix < 0).

Entropy of Mixing

The entropy of mixing is generally positive (ΔS_mix > 0) as the random mixing of solute and solvent molecules increases the disorder of the system. This term always favors dissolution.

The Role of Solvent Polarity

The polarity of the solvent plays a crucial role in its ability to solvate p-Methoxybenzylideneacetone. A solvent with a polarity that is well-matched to the solute will lead to stronger solute-solvent interactions, a more favorable enthalpy of mixing, and consequently, higher solubility. The diverse structural elements of p-Methoxybenzylideneacetone suggest that its highest solubility may be found in solvents of intermediate polarity that can effectively interact with both its polar and nonpolar regions.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of p-Methoxybenzylideneacetone in organic solvents. While a complete quantitative dataset is not yet publicly available, the provided experimental protocol offers a clear and robust pathway for generating this critical information. The theoretical discussion on the thermodynamics of dissolution provides a basis for interpreting experimental results and predicting solubility trends. For researchers and professionals in drug development and materials science, a thorough understanding of the solubility of p-Methoxybenzylideneacetone is an indispensable tool for optimizing synthetic routes, designing effective purification strategies, and developing novel formulations.

References

- Bhalu, A. A., Bhesaniya, K. D., Vekariya, N. J., & Baluja, S. H. (2014). Chalcones: A Solubility study at different temperatures. International Letters of Chemistry, Physics and Astronomy, 12, 7-19.

-

ResearchGate. (2015). Chalcones: A Solubility Study at Different Temperatures. Available at: [Link]

-

Good Scents Company. (n.d.). anisylidene acetone. Retrieved from [Link]

- Stoltz, B. M., & coworkers. (2010). Supplementary Information.

-

PubChem. (n.d.). p-Methoxybenzylideneacetone. Retrieved from [Link]

Sources

- 1. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenyl)-3-buten-2-on | 943-88-4 [m.chemicalbook.com]

- 3. anisylidene acetone, 943-88-4 [thegoodscentscompany.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. researchgate.net [researchgate.net]

p-Methoxybenzylideneacetone literature review

An In-depth Technical Guide to p-Methoxybenzylideneacetone: Synthesis, Properties, and Biological Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of p-Methoxybenzylideneacetone (p-MBA), a compound of significant interest in chemical synthesis and drug discovery. We will delve into its core chemical principles, provide field-proven synthetic protocols, and explore its emerging biological activities, grounding all claims in authoritative literature. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Introduction: The Chemical Identity of p-Methoxybenzylideneacetone

p-Methoxybenzylideneacetone, systematically named (E)-4-(4-methoxyphenyl)but-3-en-2-one, is an α,β-unsaturated ketone.[1] It belongs to the chalcone family, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of a methoxy group (-OCH₃) on the phenyl ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. This functional group is known to play a multifaceted role in the biological response of various compounds, often enhancing cytotoxic activity against cancer cell lines.[2][3]

The core structure of p-MBA makes it a valuable intermediate in organic synthesis and a scaffold for developing novel therapeutic agents. Its investigation spans various fields, from fragrance chemistry to medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of p-Methoxybenzylideneacetone is presented below.

| Property | Value | Source |

| IUPAC Name | (E)-4-(4-methoxyphenyl)but-3-en-2-one | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| CAS Number | 943-88-4 | [1] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 128-129 °C | [5][6] |

| Boiling Point | 492 °C | [5][6] |

Synthesis: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing p-Methoxybenzylideneacetone is the Claisen-Schmidt condensation . This reaction is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[7] In this case, acetone (which possesses reactive α-hydrogens) reacts with p-anisaldehyde (4-methoxybenzaldehyde), an aromatic aldehyde with no α-hydrogens.[7][8]

Mechanism of Action

The causality of the Claisen-Schmidt reaction is rooted in fundamental principles of carbonyl chemistry. The reaction is typically base-catalyzed (e.g., using sodium hydroxide).

-

Enolate Formation: The hydroxide ion (OH⁻) acts as a base, abstracting an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[8]

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde. Since p-anisaldehyde lacks α-hydrogens, it cannot self-condense, which simplifies the reaction and leads to a single primary product rather than a mixture.[8]

-

Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol addition product).[9]

-

Dehydration (Condensation): The β-hydroxy ketone readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions. This step is energetically favorable as it results in a conjugated system, extending from the aromatic ring through the double bond to the carbonyl group, which significantly stabilizes the final product.[8]

The overall synthetic workflow is visualized in the diagram below.

Caption: Proposed anti-inflammatory mechanism of p-MBA.

Anticancer Potential

While direct studies on p-MBA are emerging, significant insights can be drawn from its structural analogs, such as dibenzylideneacetone (DBA) and other methoxylated compounds. [10]The methoxy group is often associated with enhanced anticancer activity. [2][3]Methoxyflavones, for example, promote cytotoxicity in various cancer cell lines by targeting key protein markers and activating downstream signaling pathways leading to cell death. [2] A study on DBA, a close analog of p-MBA, revealed its potent pro-apoptotic effects in human oral cancer cells. [10]The key findings from this study suggest a potential mechanism applicable to p-MBA:

-

Induction of Apoptosis: DBA was shown to inhibit cell growth and induce apoptosis, confirmed by the cleavage of PARP and activation of caspase-3. [10]* Modulation of Sp1: DBA decreased the expression of Specificity Protein 1 (Sp1), a transcription factor often overexpressed in cancers and involved in cell survival. [10]* Activation of Bax: The downregulation of Sp1 led to an increased induction of the pro-apoptotic protein Bax, a critical step in initiating the mitochondrial pathway of apoptosis. [10] These findings strongly suggest that p-MBA may act as an anticancer agent by inducing apoptosis through the modulation of the Sp1/Bax signaling axis. Its methoxy group could potentially enhance its binding affinity to cellular targets or improve its bioavailability compared to unsubstituted analogs. [11]

Antioxidant Activity

Many phenolic compounds, including chalcones, exhibit antioxidant properties due to their ability to scavenge free radicals. [12][13]The electron-donating nature of the methoxy group on the phenyl ring of p-MBA can stabilize the molecule after donating a hydrogen atom to a free radical, thereby neutralizing it. This activity is crucial as oxidative stress is implicated in numerous diseases, including cancer and inflammation. [12]While specific antioxidant data for p-MBA is limited in the initial search, its structural features are highly indicative of potential antioxidant activity, a common trait among methoxylated flavonoids and stilbenes. [14][15]

Conclusion and Future Directions

p-Methoxybenzylideneacetone is a synthetically accessible compound with a foundation built on the robust and well-understood Claisen-Schmidt condensation. Its true value lies in its potential as a biologically active agent. The existing literature, particularly on its anti-inflammatory effects and the anticancer activities of its close analogs, provides a strong rationale for its further development.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating p-MBA against a wider range of cancer cell lines and inflammatory models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by p-MBA in both cancer and inflammation.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of p-MBA to optimize potency and selectivity, potentially leading to the discovery of novel drug candidates. [16] This technical guide serves as a foundational resource, providing the essential chemical context and a springboard for future innovation in the application of p-Methoxybenzylideneacetone.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 736889, p-Methoxybenzylideneacetone. Available from: [Link].

-

Department of Chemistry, University of Missouri-St. Louis. Claisen-Schmidt Condensation. Available from: [Link].

-

Komala, I., Supandi, S., & Nurmeilis, N. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. ITB Journal of Science, 53(1), 1-11. Available from: [Link].

-

Wikipedia contributors. (2023, November 29). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Available from: [Link].

-

Allam, M., et al. (2023). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. Molecules, 28(14), 5364. Available from: [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 715840, Bis(4-methoxybenzylidene)acetone. Available from: [Link].

-

Stoltz, B. M., et al. Supplementary Information for Enantioselective Synthesis of Quaternary Centers. Caltech. Available from: [Link].

-

PraxiLabs. Claisen Schimdt Reaction (Mixed Aldol Condensation). Available from: [Link].

-

Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-580. Available from: [Link].

-

LookChem. Cas 2051-07-2, BIS(4-METHOXYBENZYLIDENE)ACETONE. Available from: [Link].

-

Mutalib, M. A., et al. (2023). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. Available from: [Link].

-

Mutalib, M. A., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals, 16(11), 1593. Available from: [Link].

-

Manthey, J. A., et al. (2008). Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays. Journal of Agricultural and Food Chemistry, 56(20), 9399-403. Available from: [Link].

-

Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-12. Available from: [Link].

-

Lee, S. Y., et al. (2013). Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. Oral Diseases, 19(7), 689-96. Available from: [Link].

-

Tundis, R., et al. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. International Journal of Molecular Sciences, 25(5), 2689. Available from: [Link].

-

Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 678. Available from: [Link].

-

The Good Scents Company. anisylidene acetone, 943-88-4. Available from: [Link].

-

Salehi, B., et al. (2024). Phytochemical Composition and Biological Activity. Molecules, 29(3), 541. Available from: [Link].

-

Boukhris, A., et al. (2018). Antioxidant activity, neuroprotective properties and bioactive constituents analysis of varying polarity extracts from Eucalyptus globulus leaves. Industrial Crops and Products, 121, 171-178. Available from: [Link].

-

Nowak, K., et al. (2022). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules, 27(19), 6299. Available from: [Link].

-

de Souza, L. G., et al. (2022). E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. Antioxidants, 11(11), 2262. Available from: [Link].

-

Wang, W., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(11), 606. Available from: [Link].

-

Sadowska-Bartosz, I., & Bartosz, G. (2022). Antioxidant Activities of Ethanolic Extracts Obtained from α-Pinene-Containing Plants and Their Use in Cosmetic Emulsions. Antioxidants, 11(10), 1939. Available from: [Link].

-

Koyuncu, I., et al. (2013). Investigation of the composition and antioxidant activity of acetone and methanol extracts of Daphne sericea L. and Daphne gnidioides L. Journal of Applied Pharmaceutical Science, 3(1), 1-8. Available from: [Link].

-

COCONUT. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-methoxy-benzamide. Available from: [Link].

-

Noetzel, M. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 4845-9. Available from: [Link].

Sources

- 1. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BIS(4-METHOXYBENZYLIDENE)ACETONE | 2051-07-2 [amp.chemicalbook.com]

- 5. Cas 2051-07-2,BIS(4-METHOXYBENZYLIDENE)ACETONE | lookchem [lookchem.com]

- 6. 2051-07-2 CAS MSDS (BIS(4-METHOXYBENZYLIDENE)ACETONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. praxilabs.com [praxilabs.com]

- 9. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]

- 10. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jfda-online.com [jfda-online.com]

- 13. Investigation of the composition and antioxidant activity of acetone and methanol extracts of Daphne sericea L. and Daphne gnidioides L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies of p-Methoxybenzylideneacetone

An In-depth Technical Guide to the Theoretical Studies of p-Methoxybenzylideneacetone

Abstract

p-Methoxybenzylideneacetone, also known as 4-(4-methoxyphenyl)-3-buten-2-one, is an α,β-unsaturated ketone that serves as a crucial intermediate in organic synthesis and a scaffold in medicinal chemistry.[1] Its chemical structure, featuring a methoxy-substituted benzene ring conjugated with a butenone moiety, imparts a unique combination of electronic and steric properties that are of significant interest for theoretical investigation. This guide provides a comprehensive exploration of the theoretical studies of p-methoxybenzylideneacetone, grounded in computational chemistry. We will dissect its molecular geometry, spectroscopic signatures, and electronic characteristics through the lens of Density Functional Theory (DFT). Key analyses, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, will be detailed to elucidate the molecule's reactivity, stability, and potential for intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights to guide experimental design and application development.

Foundational Concepts: Molecular Structure and Synthesis

p-Methoxybenzylideneacetone (p-MBA) is a solid organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[2] Its IUPAC name is (E)-4-(4-methoxyphenyl)but-3-en-2-one, indicating the trans configuration of the double bond, which is generally the more stable isomer.[2]

The synthesis of p-MBA is a classic example of a base-catalyzed Aldol condensation, specifically a Claisen-Schmidt condensation, between p-anisaldehyde (4-methoxybenzaldehyde) and acetone.[1] The reaction proceeds by the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. Subsequent dehydration yields the conjugated α,β-unsaturated ketone.[1]

Protocol 1: Synthesis via Aldol Condensation

This protocol describes a standard laboratory procedure for the synthesis of p-methoxybenzylideneacetone.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Acetone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Deionized water

-

Round bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

In a round bottom flask, dissolve p-anisaldehyde in ethanol.

-

Add an equimolar amount of acetone to the solution and stir.

-

Slowly add the aqueous NaOH solution dropwise to the flask while stirring vigorously at room temperature. The base acts as a catalyst to generate the acetone enolate.

-

Continue stirring for approximately 30 minutes. A precipitate of p-methoxybenzylideneacetone should form.

-

Add water to the reaction mixture to ensure complete precipitation of the product.[1]

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining NaOH.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure p-methoxybenzylideneacetone.[1]

-

Dry the purified solid and determine its melting point and yield.

The Computational Approach: A Theoretical Toolkit

Modern computational chemistry provides powerful tools to investigate molecular properties at the atomic level, offering insights that can be difficult to obtain through experimental means alone.[3] For a molecule like p-MBA, Density Functional Theory (DFT) is a highly effective method, balancing computational cost with accuracy.[4] Calculations are typically performed using a specific functional, such as B3LYP or B3PW91, and a basis set, like 6-311G(d,p) or 6-311++G(d,p), which describes the atomic orbitals.[4][5][6]

Workflow for Theoretical Analysis

The process of theoretical analysis follows a structured workflow, which can be visualized as follows:

Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the surface of a molecule. [7]It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. [8][9]

-

Negative Regions (Red/Yellow): These areas are electron-rich and represent favorable sites for interaction with electrophiles (positive charges). In p-MBA, the most negative region is typically located around the carbonyl oxygen atom due to its lone pairs of electrons. [10]* Positive Regions (Blue): These areas are electron-deficient and are susceptible to attack by nucleophiles (negative charges). The hydrogen atoms, particularly those on the vinyl group, often show positive potential.

-

Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP map provides a visual guide to the molecule's charge distribution and is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental in drug-receptor binding. [7]

Relevance in Drug Development

Theoretical studies of p-MBA and its derivatives are highly relevant to drug discovery and development. [3]The chalcone scaffold (an open-chain flavonoid in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system) is present in many compounds with a wide range of biological activities.

-

Predicting Reactivity and Metabolism: HOMO-LUMO and MEP analyses can predict which sites on the molecule are most likely to undergo metabolic transformations, such as epoxidation or reduction, catalyzed by enzymes like Cytochrome P450. [3]* Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of p-MBA (e.g., changing substituents on the aromatic ring) and calculating the resulting electronic properties (like ΔE and MEP), researchers can build predictive SAR models. This helps in rationally designing new analogues with enhanced biological activity or improved pharmacokinetic profiles.

-

Molecular Docking: The optimized geometry and charge distribution from DFT calculations serve as essential inputs for molecular docking simulations. [5][11]These simulations predict how a ligand (like a p-MBA derivative) binds to the active site of a target protein, providing insights into its mechanism of action. For instance, studies have explored the potential of related compounds in treating neurological disorders by evaluating their binding affinity to various protein targets. [11]A patent has also highlighted the application of a related compound, p-hydroxybenzylideneacetone, in preparing medicines for treating encephalopathy, underscoring the therapeutic potential of this chemical class. [12]

Caption: How theoretical studies inform the drug design and optimization process.

Conclusion

The theoretical study of p-methoxybenzylideneacetone, primarily through DFT calculations, provides a profound understanding of its structural and electronic properties. Analyses such as HOMO-LUMO and MEP are not merely academic exercises; they offer predictive power that directly informs practical applications in synthesis and medicinal chemistry. By elucidating the fundamental drivers of reactivity, stability, and intermolecular interactions, these computational methods enable a more rational, efficient, and targeted approach to designing novel molecules for the challenges in drug development and materials science.

References

-

PubChem. (n.d.). p-Methoxybenzylideneacetone. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-methoxybenzylidene)acetone. National Center for Biotechnology Information. Retrieved from [Link]

-

Stoltz, B. M. (n.d.). SUPPLEMENTARY INFORMATION. Caltech. Retrieved from [Link]

- Google Patents. (n.d.). CN102697757B - Application of p-hydroxy benzylidene acetone in preparation of drugs for preventing and/or treating encephalopathy.

-

Dove Medical Press. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben. Drug Design, Development and Therapy. Retrieved from [Link]

-

SciSpace. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]

-

ATB. (n.d.). p-Methoxybenzylacetone. Retrieved from [Link]

-

YouTube. (2024). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved from [Link]

- Google Patents. (n.d.). CN101544552B - Method for synthesizing p- hydroxyphenylacetone.

-

ResearchGate. (n.d.). DFT computation and spectroscopic analysis of N-(p-methoxybenzylidene)aniline, a potentially useful NLO material. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Electrostatic Potentials. Retrieved from [Link]

-

eScholarship. (n.d.). Computational Chemistry Studies Relevant to Medicinal Chemistry. University of California. Retrieved from [Link]

-

DTIC. (1998). The Molecular Electrostatic Potential: A Tool for Understanding and Predicting Molecular Interaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). Comparative DFT Studies of Optoelectronic Properties of MTPA Derivatives. Retrieved from [Link]

-

YouTube. (2020). 23 9 Molecular Electrostatic Potential. Retrieved from [Link]

-

mzCloud. (n.d.). trans trans 1 3 Bis 4 methoxybenzylidene acetone. Retrieved from [Link]

-

PubMed. (1985). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Amsterdam. (n.d.). Publications - Computational Chemistry. Retrieved from [Link]

-

Mahendra Publications. (2015). Molecular structure and spectroscopic properties of 4- methoxybenzaldehyde based on density functional theory calculations. Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. Retrieved from [Link]

-

MDPI. (n.d.). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Retrieved from [Link]]([Link])

Sources

- 1. magritek.com [magritek.com]

- 2. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. dovepress.com [dovepress.com]

- 12. CN102697757B - Application of p-hydroxy benzylidene acetone in preparation of drugs for preventing and/or treating encephalopathy - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis of p-Methoxybenzylideneacetone via Claisen-Schmidt Condensation

Introduction: The Significance of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction that serves as a cornerstone in synthetic organic chemistry.[1][2] It is a specific type of crossed-aldol condensation occurring between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2][3] This reaction is fundamental for the synthesis of α,β-unsaturated ketones, widely known as chalcones.[4] Chalcones are a significant class of compounds, acting as key precursors in the biosynthesis of flavonoids and exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4]

This application note provides a detailed protocol for the synthesis of p-Methoxybenzylideneacetone, a chalcone derivative, through the base-catalyzed Claisen-Schmidt condensation of p-anisaldehyde and acetone. The principles and procedures outlined herein are broadly applicable to the synthesis of other chalcone derivatives.

Mechanistic Overview

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The key steps are as follows:

-

Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (acetone) to form a nucleophilic enolate ion.[5][6][7] Aromatic aldehydes like p-anisaldehyde lack α-hydrogens and thus cannot form an enolate, ensuring they act solely as the electrophile.[3]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde (p-anisaldehyde).[6][7]

-

Aldol Addition: This attack forms a β-hydroxy carbonyl intermediate (an aldol).[8]

-

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, p-Methoxybenzylideneacetone.[5][6] This dehydration is often spontaneous under the reaction conditions, driven by the formation of an extended conjugated system.[5]

Experimental Protocol: Synthesis of p-Methoxybenzylideneacetone

This protocol is designed for a laboratory scale synthesis. Appropriate scaling may be required for different applications.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| p-Anisaldehyde | ≥98% | Sigma-Aldrich | 123-11-5 | Ensure purity, as impurities can affect reaction yield and purity. |

| Acetone | ACS Grade | Fisher Scientific | 67-64-1 | Must be dry. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | 1310-73-2 | Highly corrosive. Handle with care. |

| Ethanol | 95% | Decon Labs | 64-17-5 | Used as the reaction solvent and for recrystallization. |

| Deionized Water | - | - | 7732-18-5 | For workup and washing. |

| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | 7647-01-0 | For neutralization during workup. |

Equipment

-